Hexanoic acid, 2-ethyl-, gadolinium(3+) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

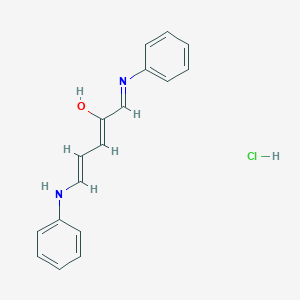

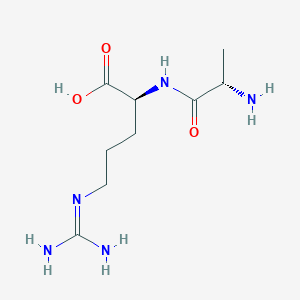

“Hexanoic acid, 2-ethyl-, gadolinium(3+) salt” is a chemical compound. The best available substance name, EC number, CAS number, and/or the molecular and structural formulas are displayed in the InfoCard . The molecular formula of the compound is C8H16O2 .

Molecular Structure Analysis

The molecular structure of “Hexanoic acid, 2-ethyl-, gadolinium(3+) salt” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agent

Gadolinium-based contrast agents (GBCAs), such as “2-ethylhexanoate;gadolinium(3+)”, have revolutionized the field of magnetic resonance imaging (MRI). They enhance the contrast in MRI scans, allowing for more accurate diagnoses of various diseases . Over 500 million doses of GBCAs have been administered worldwide .

Study of Gadolinium Retention

Scientific research has documented the retention of gadolinium in tissues long after exposure . This has led to the discovery of a GBCA-associated disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function . The study of “2-ethylhexanoate;gadolinium(3+)” can provide insights into the mechanisms of gadolinium retention and its potential health effects.

Pharmacokinetics Research

Understanding the pharmacokinetics of gadolinium in humans and animals is pivotal to understanding the distribution and excretion of gadolinium and GBCAs, and ultimately their potential retention . “2-ethylhexanoate;gadolinium(3+)” can be used in such studies to track the movement of gadolinium in the body.

Toxicity Studies

There has been a particular focus on potential toxicities associated with multiple GBCA administration . “2-ethylhexanoate;gadolinium(3+)” can be used in toxicity studies to understand the potential side effects and risks associated with GBCA use.

Development of Potential Antidotes

Like iron (Fe 3+), gadolinium (Gd 3+) can be considered a hard-to-borderline metal with the highest affinity to multidentate borderline electron donors containing nitrogen and oxygen groups . This property justifies further studies on the hydroxypyridone derivatives as Gd-antidotes .

Commercial Applications

As an organometallic compound, “2-ethylhexanoate;gadolinium(3+)” is soluble in organic solvents . Ethylhexanoates, including “2-ethylhexanoate;gadolinium(3+)”, are carboxylates with many commercial applications .

Safety and Hazards

properties

IUPAC Name |

2-ethylhexanoate;gadolinium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOULXZJCOXBGLP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

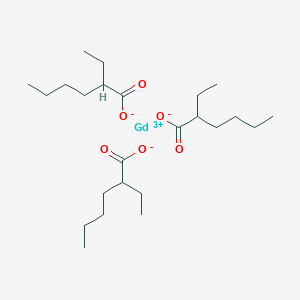

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45GdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890782 |

Source

|

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19189-19-6 |

Source

|

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)